molecular formula C10H13BrO2 B8692867 5-Bromo-2-(1-hydroxy-2-methylpropan-2-yl)phenol

5-Bromo-2-(1-hydroxy-2-methylpropan-2-yl)phenol

Cat. No.: B8692867
M. Wt: 245.11 g/mol
InChI Key: DZPLAQBRXDXULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(1-hydroxy-2-methylpropan-2-yl)phenol is a useful research compound. Its molecular formula is C10H13BrO2 and its molecular weight is 245.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

5-bromo-2-(1-hydroxy-2-methylpropan-2-yl)phenol

InChI

InChI=1S/C10H13BrO2/c1-10(2,6-12)8-4-3-7(11)5-9(8)13/h3-5,12-13H,6H2,1-2H3

InChI Key

DZPLAQBRXDXULH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=C(C=C(C=C1)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(4-bromo-2-methoxyphenyl)-2-methylpropan-1-ol (300 mg, 1.16 mmol) in dichloromethane (5 mL) was added dropwise boron tribromide (580 mg, 2.32 mmol) at −78° C. under nitrogen. The reaction mixture was warmed to room temperature and stirred for 30 minutes. The reaction was quenched with water (10 mL) and extracted with dichloromethane (20 mL). The organic layer was washed with aq. sodium bicaronate (20 mL), brine (20 mL), dried over sodium sulfate, filtered and concentrated to give a crude residue, which was purified by flash chromatography to give the title compound (90 mg, 32%) as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
32%

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